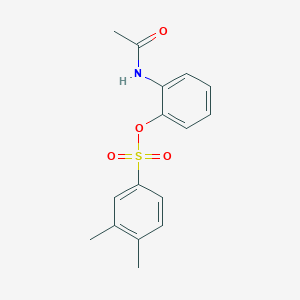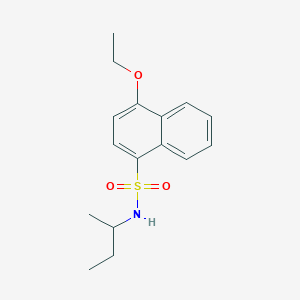
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is used to treat pain, inflammation, and swelling caused by various medical conditions such as arthritis, menstrual cramps, and acute pain. However,
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also reduces the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is that it is not water-soluble, which can make it difficult to administer in certain experiments. It can also have off-target effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of the disease. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. It has been found to have anti-tumor properties, and combining it with other drugs could enhance its efficacy and reduce toxicity. Additionally, further research can be conducted to investigate its potential use in the treatment of other inflammatory disorders such as Crohn's disease and rheumatoid arthritis.
Conclusion:
In conclusion, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a promising compound for scientific research. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. Although it has some limitations, its advantages make it a valuable tool in scientific research. Further research can be conducted to explore its potential use in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain a pure compound with a high yield.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Eigenschaften
Produktname |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H12ClNO4S |
Molekulargewicht |
313.76 g/mol |
IUPAC-Name |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
InChI-Schlüssel |
HANZKKJFFHVTLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)












